molecular formula C16H13BrN4S B13822514 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea

1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea

Katalognummer: B13822514
Molekulargewicht: 373.3 g/mol
InChI-Schlüssel: ADVIDMKLPVJIDK-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea typically involves the reaction of 5-bromoindole-3-carbaldehyde with phenylthiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the indole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

    5-Bromoindole-3-carbaldehyde: A precursor in the synthesis of the compound.

    Phenylthiourea: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.

Uniqueness: 1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea is unique due to its specific structure, which combines the indole and thiourea moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H13BrN4S

Molekulargewicht

373.3 g/mol

IUPAC-Name

1-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C16H13BrN4S/c17-12-6-7-15-14(8-12)11(9-18-15)10-19-21-16(22)20-13-4-2-1-3-5-13/h1-10,18H,(H2,20,21,22)/b19-10+

InChI-Schlüssel

ADVIDMKLPVJIDK-VXLYETTFSA-N

Isomerische SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=C2C=C(C=C3)Br

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=C2C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.